molecular formula C13H13BrN2O2 B2973268 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1484752-14-8

3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

Cat. No. B2973268
CAS RN: 1484752-14-8
M. Wt: 309.163
InChI Key: KNRKIBIZROGXIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the attachment of the amine and dione groups. The bromophenyl group could be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure suggests a rigid, three-dimensional shape, while the bromophenyl group would add aromaticity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine group could participate in acid-base reactions, the bromophenyl group in electrophilic aromatic substitution reactions, and the dione group in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amine and dione groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Aromatase Inhibitory Activity

Research has highlighted the synthesis of analogs, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, for inhibiting human placental aromatase. This enzyme is critical in converting androgens to estrogens, and these compounds showed potential for endocrine therapy in hormone-dependent tumors like breast cancer. The study emphasizes the enzyme-inhibitory activity of these compounds, suggesting their utility in drug development for cancer treatment (Staněk et al., 1991).

Building Blocks for Carbapenem Nuclei

Another study focused on the synthesis of 2-Azabicyclo[2.2.0]hexane-3,5-dione derivatives as new building blocks for carbapenem nuclei. The derivatives show promise in developing new antibacterial agents, with the synthesis approach offering a novel route to these essential medicinal compounds (Katagiri et al., 1986).

Novel Synthesis Approaches

Further research has provided innovative methods for the synthesis of related bicyclic and tricyclic compounds, demonstrating the versatility of the azabicyclo[3.1.0]hexane framework in synthesizing complex molecular structures. This includes the development of methodologies for constructing spirocyclic and bicyclic amines, which have potential applications in creating new therapeutic agents and materials (Gensini et al., 2002).

Analgesic Agents

Additionally, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been explored as a new series of nonnarcotic analgesic agents. This research indicates the potential for developing new pain management solutions without the risk of narcotic side effects, highlighting the compound's significance in medicinal chemistry (Epstein et al., 1981).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, the bromine atom in the bromophenyl group could make the compound hazardous due to bromine’s high reactivity .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

3-(2-amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-4-3-6(14)5-7(8)15/h3-5,9-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRKIBIZROGXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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